molecular formula C9H6F3NO2S B025460 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide CAS No. 108046-14-6

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

Cat. No. B025460
M. Wt: 249.21 g/mol
InChI Key: FKVBTDCXJXCSIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide often involves acylation reactions and the use of microwave-assisted Gewald reactions, highlighting the importance of efficient, high-yield, and environmentally benign procedures. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was synthesized via the acylation of trifluoroacetic anhydride with a precursor prepared using a microwave-assisted reaction, demonstrating the efficacy of these methods in synthesizing complex fluorinated compounds (Wang et al., 2014).

Molecular Structure Analysis

X-ray diffraction analysis is a common technique for determining the molecular structure of chemical compounds. It reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's stereochemistry and conformation. For example, the crystal structure of related compounds has shown that cyclohexene rings can adopt half-chair conformations while thiophene rings remain planar, offering a glimpse into the structural diversity of these molecules (Wang et al., 2014).

Scientific Research Applications

Thiophene Derivatives and Biological Activity

Thiophene derivatives have been extensively studied for their wide range of biological activities, including potential carcinogenicity and therapeutic applications. For instance, research evaluating thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl has shown that modifications incorporating thiophene can impact carcinogenic potential and biological activity, highlighting the significance of structural changes in determining the pharmacological profile of compounds (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978). This suggests that the specific structure of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide could offer unique biological activities or toxicological profiles that merit investigation.

Acetamide Functionality in Drug Design

Acetamide groups are common in pharmaceuticals and exhibit a range of biological activities. The incorporation of an acetamide functionality into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For example, acetaminophen (paracetamol), a widely used analgesic and antipyretic, is a derivative of acetamide, showcasing the utility of this functional group in medicinal chemistry (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022). Thus, studying compounds like 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide could provide insights into novel therapeutic pathways and the development of new drugs with improved efficacy and safety profiles.

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,2,2-trifluoro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVBTDCXJXCSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382397
Record name 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

CAS RN

108046-14-6
Record name 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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